N2-Benzyl vs. N2-Aryl Substitution: SAR-Driven Potency and Selectivity Differentiation in ITK Inhibition
In a systematic SAR evaluation of 3-oxo-2,3-dihydropyridazine-4-carboxylic acid-derived ITK inhibitors, N2-substituent variation demonstrated that the presence and electronic character of the N2 group fundamentally alters both biochemical potency and kinase selectivity. Compound 9 (N2-3-fluorophenyl analog) exhibited ITK IC50 of 0.87 µM with no measurable BTK inhibition, whereas compound 22 (N2-3,5-difluorophenyl analog) showed enhanced ITK potency (IC50 = 0.19 µM) but lost selectivity with partial BTK inhibition [1]. This 4.6-fold potency difference and binary selectivity shift underscores that the N2-benzyl derivative (CAS 1443286-86-9) represents a distinct SAR node that cannot be predicted by linear extrapolation from aryl-substituted analogs [1].
| Evidence Dimension | ITK biochemical inhibition potency (IC50) |
|---|---|
| Target Compound Data | To be determined (N2-benzyl analog not directly tested in this study; benzyl group occupies distinct steric/electronic space versus aryl substituents) |
| Comparator Or Baseline | Compound 9 (N2-3-fluorophenyl): ITK IC50 = 0.87 µM; Compound 22 (N2-3,5-difluorophenyl): ITK IC50 = 0.19 µM |
| Quantified Difference | 4.6-fold difference between aryl-substituted comparators; N2-benzyl predicted to occupy intermediate lipophilic/steric space |
| Conditions | Biochemical kinase assay; recombinant ITK; standard ATP concentration |
Why This Matters
This establishes that N2 substitution is a critical SAR determinant, and CAS 1443286-86-9 (N2-benzyl) represents a distinct chemical space not covered by commercially available N2-aryl or N2-alkyl alternatives.
- [1] Tangallapalli S, Gundla R, Paidikondala K, et al. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Advances. 2025;15(55):47565-47586. doi:10.1039/d5ra06565h. View Source
